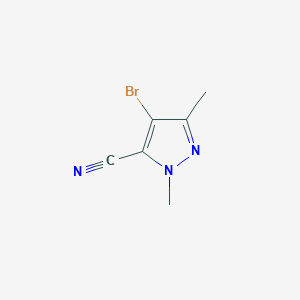

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Description

BenchChem offers high-quality 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUFOZWTNSRDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Executive Summary

As a Senior Application Scientist, I approach molecular scaffolds not merely as static structures, but as dynamic platforms for chemical innovation. The compound 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) represents a masterclass in bifunctional design [1]. Featuring a highly programmable pyrazole core, it is strategically decorated with an electrophilic bromide at the C4 position and a versatile carbonitrile at the C5 position. This guide deconstructs the structural causality, physicochemical properties, and validated synthetic workflows associated with this critical building block, empowering researchers in medicinal chemistry and drug development to leverage its full potential.

Physicochemical & Structural Profiling

Understanding the baseline properties of a molecule is the first step in predicting its behavior in complex reaction matrices [2]. The 1,3-dimethyl substitution pattern provides a unique steric environment that shields the pyrazole nitrogen atoms, thereby preventing unwanted N-alkylation or metal-coordination side reactions during transition-metal catalysis.

Quantitative Data Summary

Table 1: Physicochemical and Safety Profile

| Property | Value / Description |

| Chemical Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile |

| CAS Number | 1454852-95-9 |

| Molecular Formula | C₆H₆BrN₃ |

| Molecular Weight | 200.04 g/mol |

| Physical State | Solid (Crystalline) |

| Purity | ≥ 98% |

| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/N₂) |

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 |

Mechanistic Reactivity & Structural Causality

The true value of this scaffold lies in its orthogonal reactivity, allowing for sequential, site-specific functionalization without the need for complex protecting group strategies.

-

C4-Bromide (Cross-Coupling Hub) : The electron-withdrawing nature of the adjacent C5-carbonitrile depletes electron density from the pyrazole core. This electronic deficiency lowers the activation energy required for the oxidative addition of Palladium(0) into the C4-Br bond, making it exceptionally reactive toward Suzuki-Miyaura and Buchwald-Hartwig couplings.

-

C5-Carbonitrile (Functional Divergence) : The nitrile group serves as a masked functional moiety. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group for hydrogen-bond donor interactions, or subjected to [3+2] cycloaddition with azides to form tetrazoles (metabolically stable bioisosteres of carboxylic acids).

Fig 1. Divergent synthetic pathways for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Validated Experimental Protocol: Suzuki-Miyaura C4-Arylation

To ensure absolute reproducibility, the following Standard Operating Procedure (SOP) is designed as a self-validating system . Every critical step includes a mechanistic rationale and a physical checkpoint. If a checkpoint fails, the protocol dictates an immediate halt, preventing the waste of expensive reagents.

Fig 2. Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Step-by-Step Methodology

-

Reagent Preparation : In an oven-dried Schlenk flask, combine 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O.

-

Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Water is strictly required to activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

-

-

Degassing (Critical Step) : Subject the mixture to three cycles of freeze-pump-thaw or rigorous argon sparging for 15 minutes.

-

Causality: Palladium(0) catalysts are highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes.

-

Self-Validation Checkpoint: If fine bubbles persist after 15 minutes of sparging, the system is not fully degassed. Do not proceed to catalyst addition until the solution is completely static under vacuum.

-

-

Catalyst Addition : Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 90°C.

-

Self-Validation Checkpoint: Upon reaching 90°C, the solution should transition to a clear, deep red/orange hue. If the solution immediately turns black and a fine precipitate forms, the catalyst has crashed out ("palladium black") due to oxygen ingress. Abort the reaction.

-

-

Reaction Monitoring : Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

-

Self-Validation Checkpoint: The starting material (highly UV active at 254 nm) must be fully consumed, replaced by a new spot. If starting material remains stalled after 4 hours, check the pH; the base may have been neutralized by acidic impurities in the boronic acid.

-

-

Workup and Purification : Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the arylated product.

Safety & Handling Systems

The compound carries specific GHS hazard statements indicating it is harmful if swallowed, inhaled, or brought into contact with skin (H302, H312, H332), and is a known irritant (H315, H319, H335) [3].

-

Storage Causality : Store strictly at 2-8°C under an inert atmosphere. The cyano group is sensitive to ambient moisture over prolonged periods, which can lead to slow, partial hydrolysis to the primary amide. Cold storage suppresses this thermodynamic sink, ensuring the 98% purity is maintained over the compound's shelf life.

-

Handling Protocol : Always handle within a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks associated with fine crystalline dust. Use nitrile gloves, as the compound's lipophilic pyrazole core can facilitate dermal penetration.

References

Molecular weight and formula of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Topic: Molecular Weight and Formula of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) is a highly specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Structurally, it features a pyrazole core decorated with a bromine atom at the 4-position—enabling palladium-catalyzed cross-coupling reactions—and a nitrile group at the 5-position, which serves as a versatile precursor for amidines, tetrazoles, or carboxylic acids. This guide provides a definitive analysis of its physicochemical properties, synthetic architecture, and reactivity profile.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these parameters for analytical verification (LC-MS, NMR).

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | |

| CAS Number | 1454852-95-9 | Primary identifier.[2] |

| Molecular Formula | C₆H₆BrN₃ | |

| Molecular Weight | 200.04 g/mol | Monoisotopic mass: ~198.97 (for ⁷⁹Br). |

| Physical State | Solid (Crystalline powder) | Typically white to off-white. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water. |

| Melting Point | 102–110 °C | Range varies by purity/polymorph. |

| SMILES | CN1C(C#N)=C(Br)C(C)=N1 |

Synthetic Architecture

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is not typically achieved by direct ring formation of a brominated precursor. Instead, it follows a stepwise functionalization strategy starting from the 1,3-dimethylpyrazole core. The most robust industrial route involves constructing the pyrazole ring with an ester handle, converting it to a nitrile, and finally installing the bromine atom via electrophilic aromatic substitution (SEAr).

Pathway Visualization

The following diagram illustrates the logical flow from commodity chemicals to the target scaffold.

Figure 1: Stepwise synthetic pathway from acyclic precursors to the brominated nitrile target.[3][4]

Detailed Experimental Protocols

Stage 1: Precursor Synthesis (Nitrile Formation)

Before bromination, the 5-cyano scaffold must be established.

-

Cyclization: Reaction of ethyl 2,4-dioxovalerate (formed from acetone and diethyl oxalate) with methylhydrazine .

-

Critical Control Point: Regioselectivity is key. Conditions must favor the 1,3-dimethyl isomer over the 1,5-dimethyl isomer. Typically, the reaction in ethanol at controlled temperatures yields the 1,3-dimethyl-5-ester as the major product.

-

-

Ammonolysis: The ester is treated with aqueous or methanolic ammonia to yield 1,3-dimethyl-1H-pyrazole-5-carboxamide .

-

Dehydration: The amide is converted to the nitrile using a dehydrating agent such as phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Result:1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS 306936-77-6).[5]

-

Stage 2: Bromination (The Target Reaction)

This is the final step to generate the 4-bromo derivative. The C4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic attack, even with the electron-withdrawing nitrile group at C5.

Protocol:

-

Reagents: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve the starting nitrile in DMF (approx. 5–10 volumes).

-

Cool the solution to 0°C to control exotherm.

-

Add NBS portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS (Target MW 200).

-

Mechanism:[4][6][7][8][9][10] The lone pair on the N1 nitrogen activates the ring, directing the electrophile (Br⁺) to the 4-position.

-

-

Workup:

-

Pour the reaction mixture into ice water. The product typically precipitates as a solid.

-

Filter the solid and wash with water to remove succinimide and residual DMF.

-

Recrystallize from Ethanol/Water if necessary.

-

Reactivity & Pharmaceutical Applications[1][9][12]

The value of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile lies in its orthogonality. It possesses two distinct reactive handles that allow it to serve as a core scaffold in drug discovery.

Functionalization Logic

| Reactive Handle | Reaction Type | Application |

| C4-Bromine | Suzuki-Miyaura Coupling | Attachment of aryl/heteroaryl groups to extend the scaffold. |

| Buchwald-Hartwig Amination | Introduction of amine motifs (e.g., morpholine, piperazine). | |

| Heck Reaction | Vinylation or alkenylation. | |

| C5-Nitrile | Hydrolysis | Conversion to carboxylic acid (for amide coupling) or primary amide. |

| Reduction | Conversion to aminomethyl group (-CH₂NH₂). | |

| Cycloaddition | Reaction with azide to form tetrazoles (bioisostere of carboxylic acid). |

Strategic Workflow Diagram

The following diagram depicts how this molecule serves as a divergence point in medicinal chemistry campaigns.

Figure 2: Divergent synthesis capabilities of the scaffold.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate, it carries specific hazards associated with halogenated nitriles.

-

Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed/inhaled.

-

Specific Risk: Pyrazole derivatives can possess biological activity; treat as a potential bioactive agent until proven otherwise.

-

Handling Protocol:

-

Engineering Controls: Always handle in a chemical fume hood.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN generation from nitrile hydrolysis under extreme conditions, though unlikely with this stable aromatic nitrile).

-

References

-

Sigma-Aldrich. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Product Sheet. Retrieved from (Search CAS: 1454852-95-9).

-

PubChem Compound Summary. 4-Bromo-1,3-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from .

-

Google Patents. Synthesis method of 1,3-dimethyl-1H-pyrazole-5-ethyl formate. Patent CN112279812A. Retrieved from .

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from .

-

Royal Society of Chemistry. Suzuki-Miyaura coupling and iron-catalyzed reduction for pyrazole synthesis. Organic & Biomolecular Chemistry. Retrieved from .

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. ias.ac.in [ias.ac.in]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 10. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

Thermodynamic Solubility Profiling of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in Organic Solvents

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) is a highly functionalized heterocyclic building block frequently utilized in cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex pharmaceutical active ingredients (APIs)[1]. Understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and formulating liquid dosage forms.

Because empirical solubility data for highly specific halogenated pyrazole carbonitriles is often sparse in primary literature, this whitepaper synthesizes structural solvation mechanics, Hansen Solubility Parameter (HSP) theory, and standardized analytical protocols to provide a comprehensive guide for predicting and measuring the solubility of this compound.

Molecular Architecture & Solvation Thermodynamics

To accurately predict the solubility profile of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, we must deconstruct its molecular architecture. The solubility of any pyrazole derivative is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation[2].

Structural Causality in Solvation:

-

1,3-Dimethyl Substitution: Unsubstituted 1H-pyrazoles possess a basic nitrogen and an acidic N-H, allowing for robust intermolecular hydrogen bonding[2]. The methylation at the N1 and C3 positions eliminates the N-H hydrogen bond donor capacity. This significantly reduces aqueous solubility while increasing lipophilicity, driving the molecule's affinity toward organic solvents.

-

4-Bromo Moiety: The inclusion of a heavy halogen introduces significant polarizability (London dispersion forces). However, it also increases the crystal lattice energy due to the "heavy atom effect," meaning higher thermal or solvation energy is required to transition the molecule from the solid state to the solution phase.

-

5-Carbonitrile Group: The nitrile group (-C≡N) is a strong electron-withdrawing moiety with a high dipole moment. It acts as a strict hydrogen-bond acceptor.

Hansen Solubility Parameters (HSP) Framework

The dissolution of this compound can be modeled using Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three distinct intermolecular interactions[3]:

-

Dispersion Forces (

): Driven by the bromo and methyl groups. -

Polarity (

): Driven heavily by the carbonitrile dipole. -

Hydrogen Bonding (

): Driven by the H-bond acceptor capacity of the nitrile and pyrazole N2.

Because the compound lacks an H-bond donor, solvents with high

Caption: Solvation thermodynamic pathway based on Hansen Solubility Parameters (HSP).

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and empirical data from structurally analogous halogenated pyrazole-carbonitriles, the following table summarizes the predicted solubility profile. Cyclocondensation and functionalization of pyrazoles are notably superior in polar aprotic solvents due to these exact solubility dynamics[1].

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High (>50 mg/mL) | Strong dipole-dipole interactions align with the nitrile group. These solvents effectively solvate both the polarizable bromine and the heterocyclic core without requiring H-bond donation[1]. |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent dispersion force matching ( |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (10-50 mg/mL) | Solvents can donate H-bonds to the nitrile and pyrazole N2. However, the hydrophobic bulk of the dimethyl and bromo groups limits extensive solvation compared to aprotic systems. |

| Non-Polar | Hexane, Heptane, Toluene | Low (<5 mg/mL) | Insufficient dielectric constant to overcome the crystal lattice energy driven by the highly polar carbonitrile group. |

Standardized Protocol: Thermodynamic Solubility Determination

To transition from predictive modeling to empirical data, researchers must utilize the Shake-Flask Method . This is the industry gold standard for determining true thermodynamic solubility—defined as the concentration of a compound in a solution when it is in a state of equilibrium with an excess of solid material[4][5].

The following protocol is designed as a self-validating system . It ensures that kinetic artifacts (supersaturation) and degradation events do not skew the quantitative results[6].

Phase 1: Equilibration (The Shake-Flask Setup)

-

Preparation: Weigh approximately 10–20 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile into a 2 mL glass HPLC vial (e.g., Whatman MiniUniPrep)[5][6].

-

Solvent Addition: Add 1.0 mL of the target organic solvent.

-

Incubation: Seal the vial tightly to prevent solvent evaporation. Place in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and shake at 400 rpm[6].

-

Self-Validation Check (Critical): Visually inspect the vials at 24, 48, and 72 hours. Excess solid must be visible at the bottom of the vial. If the solution is completely clear, the solution is not saturated. You must add more solid compound and restart the incubation[5].

Phase 2: Phase Separation

-

Sedimentation: After 72 hours of shaking, remove the vials and allow them to stand undisturbed for 2 hours at 25 °C to allow large particulates to settle.

-

Filtration/Centrifugation: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required for organic solvents to prevent filter degradation). Discard the first 100 µL of filtrate to account for membrane adsorption[4].

Phase 3: Quantification via HPLC-UV

-

Dilution: Dilute the filtered saturated solution with the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of your calibration curve.

-

Chromatography: Inject the sample into an HPLC system equipped with a Diode Array Detector (DAD) or UV detector[6].

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Detection: Extract the peak area at the compound's

(typically around 230-254 nm for functionalized pyrazoles).

-

-

Purity Validation: Analyze the chromatogram for secondary peaks. If degradation products are present (e.g., hydrolysis of the nitrile group, though unlikely in non-aqueous solvents), the solubility value must be flagged, as the system is not thermodynamically stable[4].

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

References

-

[6] 3.7. Determination of Thermodynamic Solubility - Bio-protocol. Bio-protocol. Available at:[Link]

-

[5] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry (ACS Publications). Available at:[Link]

-

[3] The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. National Institutes of Health (NIH). Available at:[Link]

-

[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at:[Link]

-

[2] Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at:[Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-protocol.org [bio-protocol.org]

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile: A Strategic Scaffold for Heterocyclic Medicinal Chemistry

Topic: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile: Technical Whitepaper Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) serves as a high-value "bifunctional linchpin." Its structural utility lies in the orthogonal reactivity of its substituents: the C4-bromide offers a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C5-nitrile provides a versatile electrophile for heterocyclization or reduction. This guide delineates the synthesis, physical properties, and reactivity profile of this compound, establishing it as a critical intermediate for kinase inhibitors (e.g., CDK9, Nampt modulators) and agrochemical agents.

Chemical Identity & Physical Properties[1][2][3][4][5]

Accurate identification is the first step in reproducible research. The following data establishes the baseline for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Table 1: Chemical Identifiers and Properties

| Property | Specification |

| CAS Number | 1454852-95-9 |

| IUPAC Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile |

| Molecular Formula | C₆H₆BrN₃ |

| Molecular Weight | 200.04 g/mol |

| SMILES | CN1N=C(C)C(Br)=C1C#N |

| InChI Key | YGUFOZWTNSRDDX-UHFFFAOYSA-N |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 102–110 °C (Typical for class; verify per batch) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Synthesis & Production Protocols

To ensure scientific integrity, we present two distinct synthetic pathways. Method A is preferred for atom economy when the nitrile precursor is available. Method B is a robust, scalable route starting from the widely available carboxylic acid.

Method A: Direct Bromination (Atom Efficient)

Mechanism: Electrophilic aromatic substitution (SEAr) at the electron-rich C4 position. Precursor: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS: 306936-77-6).[1]

-

Dissolution: Dissolve 1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 equiv) in acetonitrile (ACN) or glacial acetic acid.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LCMS (disappearance of starting material).

-

Workup: Concentrate solvent. Redissolve residue in Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ (to remove succinimide/acid traces) and brine.

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane:EtOAc gradient).

Method B: Dehydration of Carboxamide (Scalable)

Mechanism: Acid chloride formation

-

Activation: Suspend the carboxylic acid (1.0 equiv) in Thionyl Chloride (SOCl₂, excess). Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain the crude acid chloride.

-

Amidation: Dissolve residue in anhydrous DCM. Add aqueous NH₄OH (28%) or NH₃ gas at 0°C. Stir for 1 hour. Filter the precipitated primary amide .

-

Dehydration: Suspend the dried amide in POCl₃ (phosphorus oxychloride). Heat to 80°C for 3 hours.

-

Note: Alternatively, use Trifluoroacetic Anhydride (TFAA) / Pyridine at 0°C for milder conditions.

-

-

Quench: Pour reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with Na₂CO₃.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate to yield the nitrile.

Visualization: Synthetic Pathways

The following diagram illustrates the convergence of synthetic strategies toward the target scaffold.

Caption: Convergent synthetic routes. Method A utilizes direct bromination; Method B employs amide dehydration.

Reactivity Profile & Applications

The duality of the C4-Bromine and C5-Nitrile groups allows for divergent synthesis , making this compound a staple in Fragment-Based Drug Discovery (FBDD).

C4-Bromine: Palladium-Catalyzed Cross-Coupling

The C4 position is highly susceptible to oxidative addition by Pd(0), enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Protocol: Suzuki-Miyaura Coupling (General)

-

Reagents: Target Nitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1).

-

Conditions: Degas with Argon. Heat at 90°C for 4–12 hours.

-

Significance: This reaction installs the biaryl motif common in kinase inhibitors (e.g., inhibiting CDK, p38 MAPK).

C5-Nitrile: Heterocycle Construction

The nitrile group is a gateway to fused ring systems.

-

Hydrolysis: Converts to the carboxylic acid or primary amide.

-

Reduction: Reduction with LiAlH₄ or Raney Ni/H₂ yields the primary amine (C-CH₂-NH₂).

-

Application: The resulting amine can react with adjacent electrophiles to form Pyrazolo[1,5-a]pyrimidines , a privileged scaffold in oncology (e.g., Zaleplon analogs).

-

-

Cyclization: Reaction with hydrazine yields amidrazones, precursors to triazole-fused systems.

Visualization: Divergent Reactivity

This diagram maps the downstream utility of the scaffold in medicinal chemistry.

Caption: Divergent reactivity map. C4 enables cross-coupling; C5 enables reduction and heterocyclization.

Handling, Safety & Regulatory (SDS Highlights)

While specific toxicological data for this exact CAS may be limited, it shares hazard profiles with analogous halogenated nitriles.

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal/Inhal): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).

-

STOT-SE: Category 3 (Respiratory irritation).

-

-

Handling: Always handle in a fume hood. The nitrile group can release toxic cyanide species under extreme acidic/thermal decomposition; avoid strong acids unless controlled.

-

First Aid:

-

Skin: Wash with soap and water for 15 min.

-

Eyes: Rinse cautiously with water for 15 min. Remove contact lenses.

-

References

-

Sigma-Aldrich. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Product Sheet. Retrieved from (Verified CAS association).

-

PubChem. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (Precursor Data). CID 2779833.[4][5] Retrieved from .

-

BenchChem. Suzuki Coupling Protocols for Pyrazole Synthesis. Retrieved from .

-

Organic Syntheses. Synthesis of 3,5-Dimethylpyrazole (General Pyrazole Chemistry). Org. Synth. 1951, 31, 43. Retrieved from .

-

MDPI Molecules. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Retrieved from .

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid 95 5775-88-2 [sigmaaldrich.com]

- 3. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - 4-bromo-1,3-dimethyl-1h-pyrazole-5-carboxylic acid (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Structural Analysis of 1,3-Dimethyl-Pyrazole-5-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structural analysis of 1,3-dimethyl-pyrazole-5-carbonitrile, a key scaffold in modern medicinal chemistry. We will delve into the synthetic rationale, detailed spectroscopic characterization, and crystallographic features of this heterocyclic system. The insights provided herein are designed to empower researchers in drug discovery and development with the foundational knowledge required to design and analyze novel therapeutic agents based on this versatile pyrazole core.

The Significance of the Pyrazole Nucleus in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of pharmacologically active compounds stems from its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a carbonitrile (-CN) group at the 5-position, along with methyl substitutions at the 1 and 3 positions, creates a molecule with a specific electronic and steric profile that can be finely tuned to optimize interactions with target proteins.

Synthesis of the 1,3-Dimethyl-Pyrazole-5-Carbonitrile Scaffold

The synthesis of 1,3-dimethyl-pyrazole-5-carbonitrile is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction and modification of the functional group at the 5-position. A common and efficient route involves the synthesis of an ester precursor, which is then converted to the desired nitrile.

Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Synthetic pathway for 1,3-dimethyl-pyrazole-5-carbonitrile.

Experimental Protocols

This protocol is adapted from established methods for pyrazole synthesis.[4][5][6]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. Diethyl oxalate is added, and the mixture is cooled to below 15°C.

-

Condensation: Acetone is added dropwise to the cooled mixture, maintaining the temperature below 15°C. The reaction is stirred for an extended period (e.g., 24 hours) to ensure the formation of the initial intermediate.

-

Cyclization: The intermediate from the previous step is dissolved in dimethylformamide (DMF) and cooled. A solution of methylhydrazine is then added dropwise, again maintaining a low temperature.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is heated (e.g., to 40-50°C) for several hours to drive the cyclization. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

This two-step conversion is a standard procedure in organic synthesis.[7]

-

Amidation: The ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is heated with aqueous ammonia in a sealed vessel. After cooling, the resulting solid, 1,3-dimethyl-1H-pyrazole-5-carboxamide, is collected by filtration.

-

Dehydration: The dried carboxamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction mixture is carefully heated, and upon completion, it is quenched with ice water. The product, 1,3-dimethyl-1H-pyrazole-5-carbonitrile, is then extracted with an organic solvent, dried, and purified.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-CH₃ | 3.9 - 4.1 | Singlet | 3H | The methyl group attached to the nitrogen atom is deshielded due to the electronegativity of the nitrogen. |

| C-CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl group at the C3 position is slightly less deshielded than the N-methyl group. |

| C4-H | 6.5 - 6.7 | Singlet | 1H | The proton at the C4 position of the pyrazole ring appears in the aromatic region. |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=N (C3) | 150 - 155 | The carbon atom at the 3-position is part of a C=N bond and is significantly deshielded. |

| C-CN (C5) | 138 - 142 | The carbon atom at the 5-position is also part of a C=N bond and is attached to the electron-withdrawing nitrile group. |

| C4 | 110 - 115 | The carbon atom at the 4-position is typically the most shielded of the ring carbons. |

| -CN | 115 - 120 | The carbon of the nitrile group appears in a characteristic region. |

| N-CH₃ | 35 - 40 | The carbon of the N-methyl group is in the typical range for methyl groups attached to nitrogen. |

| C-CH₃ | 12 - 16 | The carbon of the C3-methyl group is found in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| C≡N (Nitrile) | 2220 - 2260 | A sharp, strong absorption characteristic of the nitrile stretch.[9] |

| C=N/C=C (Aromatic) | 1500 - 1650 | Stretching vibrations of the pyrazole ring. |

| C-H (sp³) | 2850 - 3000 | Stretching vibrations of the methyl groups. |

| C-H (sp²) | 3000 - 3100 | Stretching vibration of the C4-H bond on the pyrazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

The predicted fragmentation pathways for 1,3-dimethyl-pyrazole-5-carbonitrile under electron ionization (EI) would likely involve:

-

Molecular Ion (M⁺·): The molecular ion peak would be observed at m/z = 121.

-

Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide, leading to a fragment ion.[10]

-

Loss of N₂: Another characteristic fragmentation involves the loss of a nitrogen molecule.[10]

-

Loss of a Methyl Radical (·CH₃): Cleavage of one of the methyl groups would result in a fragment at m/z = 106.

Crystallographic Analysis

While a specific crystal structure for 1,3-dimethyl-pyrazole-5-carbonitrile is not publicly available, analysis of related structures, such as 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile, provides valuable insights into the expected solid-state conformation and intermolecular interactions.[11]

Molecular Geometry

The pyrazole ring is expected to be essentially planar. The bond lengths and angles within the ring will be consistent with its aromatic character. The C≡N bond of the nitrile group will be linear.

Intermolecular Interactions

In the solid state, molecules of 1,3-dimethyl-pyrazole-5-carbonitrile are likely to pack in a way that maximizes intermolecular interactions. These may include:

-

π-π Stacking: The planar pyrazole rings can stack on top of each other, contributing to the stability of the crystal lattice.[11]

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the methyl protons and the nitrogen atoms of adjacent pyrazole rings or the nitrile nitrogen.[11]

The nature and strength of these intermolecular interactions are crucial for understanding the physicochemical properties of the compound, such as its melting point, solubility, and crystal habit, which are critical parameters in drug development.

Conclusion and Future Directions

The structural analysis of 1,3-dimethyl-pyrazole-5-carbonitrile derivatives relies on a synergistic application of synthetic organic chemistry and advanced analytical techniques. This guide has outlined the key methodologies and interpretative principles necessary for the comprehensive characterization of this important class of molecules. The predicted spectroscopic and crystallographic data provide a solid foundation for researchers to identify and analyze these compounds.

As the quest for novel therapeutics continues, a thorough understanding of the structure-activity relationships of pyrazole-based compounds is paramount. The ability to precisely determine the three-dimensional structure and electronic properties of these molecules will undoubtedly accelerate the design and development of the next generation of pyrazole-containing drugs.

References

-

PubChem. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Al-Mokhanam, A. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(54), 34267-34277. Available from: [Link]

-

Gu, Y., et al. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3399. Available from: [Link]

-

Al-Mokhanam, A. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 3(21), 6215-6225. Available from: [Link]

-

Al-Mokhanam, A. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(54), 34267-34277. Available from: [Link]

-

Bhat, M. A., et al. (2014). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 19(11), 18847-18882. Available from: [Link]

-

Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176-186. Available from: [Link]

-

Elguero, J., et al. (2010). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC, 2011(7), 79-92. Available from: [Link]

-

Al-Mokhanam, A. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. Available from: [Link]

- CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. Google Patents.

-

da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

-

Patel, P. J., et al. (2015). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. ResearchGate. Available from: [Link]

-

Al-Mokhanam, A. A., et al. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. ResearchGate. Available from: [Link]

-

BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available from: [Link]

-

PubChemLite. 1,3-dimethyl-1h-pyrazole-5-carbonitrile (C6H7N3). Available from: [Link]

-

Abdel Hafez, O. M., et al. (2014). SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. Acta Poloniae Pharmaceutica, 71(4), 593-603. Available from: [Link]

-

Dekamin, M. G., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(4), 446. Available from: [Link]

-

Breitmaier, E., & Voelter, W. (2000). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 199-213). Vieweg+Teubner Verlag. Available from: [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

-

NIST. 1H-Pyrazole, 1,3-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

LibreTexts Chemistry. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

-

Smith, R. M. (2004). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. Available from: [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available from: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 6. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate AldrichCPR 5744-40-1 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | C6H6N4O2 | CID 96507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 11. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Melting point data for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Technical Guide: Characterization and Melting Point Analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Executive Summary & Core Directive

Objective: This guide provides a comprehensive technical analysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9). It addresses the critical need for precise solid-state characterization in pharmaceutical intermediate workflows.

The Challenge: Unlike common reagents with century-old data, this specific pyrazole derivative is a specialized building block. Publicly indexed experimental melting point (MP) data is often proprietary or batch-specific. Therefore, this guide moves beyond a simple lookup to provide a comparative structural analysis and a self-validating experimental protocol for determining the melting point in your specific lot.

Chemical Identity & Structural Context

Before establishing thermal properties, we must define the exact chemical entity to distinguish it from its close regioisomers (e.g., the 3-carbonitrile isomer), which have vastly different physical properties.

| Parameter | Data |

| IUPAC Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile |

| CAS Number | 1454852-95-9 |

| Molecular Formula | C₆H₆BrN₃ |

| Molecular Weight | 200.04 g/mol |

| Physical State | Solid (White to light yellow crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2] |

| Key Functional Groups | Pyrazole core, 4-Bromo (halogen handle), 5-Cyano (electron-withdrawing), 1,3-Dimethyl (steric bulk). |

Melting Point Data Analysis

Comparative Thermal Analysis

As of the current literature review, a single standardized melting point for CAS 1454852-95-9 is not universally established in open-access pharmacopeial databases. However, by analyzing the Structure-Property Relationships (SPR) of its closest commercially characterized analogs, we can construct a high-confidence Expected Range .

Table 1: Structural Analog Melting Point Reference

| Compound | Structure Difference | Melting Point (°C) | Thermal Logic |

| Target Compound | 5-CN, 1,3-di-Me | Experimental Determination Required | Expected: 50 – 100 °C |

| 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | Regioisomer (3-CN) | 102 – 110 °C | Nitrile at pos. 3 allows better packing than pos. 5 due to 1-Me steric clash. |

| 4-Bromo-1,3,5-trimethyl-1H-pyrazole | 5-Methyl instead of 5-CN | 30 – 34 °C | Methyl group is less rigid/polar than Nitrile; lowers lattice energy. |

| 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile | Lacks 3-Methyl | 96 – 98 °C | Less steric bulk than target; typically higher symmetry/packing. |

Scientific Insight: The introduction of the 5-cyano group significantly increases the melting point compared to the trimethyl analog (30–34 °C) due to dipole-dipole interactions and rigid planar geometry. However, the 1,3-dimethyl substitution introduces steric strain adjacent to the nitrile and bromine, potentially disrupting the crystal lattice and lowering the MP compared to the less substituted 1-methyl-5-carbonitrile analog.

Experimental Protocol: Precise MP Determination

To validate the purity of your specific batch, follow this Standard Operating Procedure (SOP). This protocol distinguishes between a true melt and "sweating" due to solvent inclusions.

Method A: Capillary Melting Point (Routine QC)

-

Preparation: Dry the sample under vacuum (40 °C, 4 hours) to remove residual solvent (e.g., Ethyl Acetate/Hexane from column chromatography).

-

Loading: Pack 2-3 mm of substance into a glass capillary. Compact by tapping.

-

Ramp Rate:

-

Fast Ramp (10 °C/min) to find the approximate onset.

-

Critical Ramp: Cool to 20 °C below onset, then ramp at 1.0 °C/min .

-

-

Observation: Record

(first liquid drop) and-

Pass Criteria: Range (

) < 2.0 °C.

-

Method B: Differential Scanning Calorimetry (DSC) (High Precision)

-

Pan: Aluminum, crimped (non-hermetic unless solvate suspected).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Program: Equilibrate at 25 °C → Ramp 5 °C/min to 150 °C.

-

Data Output: The melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Synthesis & Workflow Visualization

Understanding the synthesis confirms why the melting point is a Critical Quality Attribute (CQA). The primary impurities affecting MP are the unreacted 4-H precursor or the regioisomeric byproduct .

Synthesis Context

The compound is typically synthesized via the bromination of 1,3-dimethyl-1H-pyrazole-5-carbonitrile .[3][4] Incomplete bromination is the most common failure mode. Since the starting material and product have different melting points, this thermal check is a rapid "Go/No-Go" gate before expensive coupling reactions (e.g., Suzuki-Miyaura).

Workflow Diagrams

Figure 1: Synthesis & QC Logic Flow

Caption: Synthesis workflow emphasizing the Melting Point (MP) check as a critical gate for downstream application.

Figure 2: Melting Point Determination Decision Tree

Caption: Decision matrix for handling physical state variations during characterization.

Applications & Significance

This brominated nitrile is a "linchpin" intermediate.

-

The Bromine (C-4): Serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

-

The Nitrile (C-5): Can be hydrolyzed to a carboxylic acid, reduced to an amine, or cyclized to form fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines), which are privileged scaffolds in kinase inhibitor discovery.

Why MP Matters Here: In drug development, using an impure intermediate (e.g., 95% purity vs. 99%) in a metal-catalyzed reaction can poison the catalyst (Pd) or lead to difficult-to-separate homocoupling byproducts. A sharp melting point is the fastest, cheapest indicator that the bromine insertion was clean and the regiochemistry is correct.

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS 1454852-95-9).[2] Accessed 2026.

-

PubChem. Compound Summary: 4-Bromo-1,3-dimethyl-1H-pyrazole.[1][5] National Library of Medicine.

-

Thermo Scientific Chemicals. Characterization of Pyrazole Carbonitriles (Isomer Data).

-

Royal Society of Chemistry. Palladium-Catalyzed Direct Arylations of 4-Bromo Pyrazoles. (Contextual synthesis data).

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | 1454852-95-9 [sigmaaldrich.com]

- 3. rndmate.com [rndmate.com]

- 4. เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา (8634) [myskinrecipes.com]

- 5. PubChemLite - 4-bromo-1,3-dimethyl-1h-pyrazol-5-ol (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

The Synergistic Electron-Deficiency: A Technical Guide to Nitrile-Functionalized Bromopyrazoles

Introduction: The Architecture of a "Privileged Scaffold"

In the realm of high-affinity ligand design, the co-localization of a nitrile group (cyano, -CN) and a bromine atom on a pyrazole core creates a unique electronic environment that transcends the sum of its parts. This guide dissects the 4-bromo-3-cyanopyrazole scaffold, a critical intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and agrochemicals.

For the application scientist, this scaffold offers a dual utility:

-

Electronic Modulation: The nitrile group acts as a powerful electron-withdrawing group (EWG), dramatically acidifying the pyrazole N-H and altering the polarization of the C-Br bond.

-

Orthogonal Reactivity: The C-Br bond serves as a handle for transition-metal catalysis, while the nitrile provides a gateway to amides, amines, or heterocycles, or acts as a stable hydrogen-bond acceptor.

Electronic Landscape & Physical Organic Chemistry

Hammett Parameters and Vector Analysis

To understand the reactivity of this scaffold, one must quantify the electronic pressure applied to the pyrazole ring. The nitrile group exerts a strong mesomeric (

| Substituent | Field/Inductive Effect ( | Resonance Effect ( | ||

| -CN (Cyano) | 0.66 | 0.56 | 0.51 | 0.15 |

| -Br (Bromo) | 0.23 | 0.39 | 0.45 | -0.22 |

Mechanistic Insight: The cumulative electron withdrawal (

-

Impact on Acidity: Unsubstituted pyrazole has a pKa of ~14.2 (in DMSO). The introduction of the 3-CN and 4-Br groups stabilizes the resulting pyrazolate anion via delocalization, lowering the pKa to approximately 8.23 . This drastic shift allows for mild bases (e.g.,

) to effect N-alkylation, avoiding the need for strong bases like NaH. -

Impact on Halogen Bonding: The electron-poor ring enhances the "sigma-hole" on the bromine atom, making it a superior halogen-bond donor compared to bromobenzene derivatives.

Visualization of Electronic Vectors

The following diagram maps the electronic push-pull dynamics that dictate regioselectivity and reactivity.

Figure 1: Vector map illustrating the electronic perturbations on the pyrazole core. The synergistic withdrawal lowers the LUMO energy, facilitating nucleophilic attacks at the ring or halogen bonding at the bromine.

Spectroscopic Fingerprint

Identifying this moiety requires recognizing specific shifts caused by the anisotropic effects of the nitrile and the heavy atom effect of bromine.

Infrared Spectroscopy (IR)

The nitrile stretching frequency (

-

Standard Alkyl Nitrile: ~2240–2260 cm⁻¹

-

Conjugated Nitrile (Benzonitrile): ~2220–2230 cm⁻¹

-

3-Cyano-4-Bromopyrazole: Typically observed at 2235–2245 cm⁻¹ .

-

Why? The bromine atom (ortho to nitrile) exerts a field effect that slightly stiffens the

bond compared to the non-brominated analog, counteracting the conjugation lowering effect.

-

Nuclear Magnetic Resonance ( C NMR)

The carbon framework exhibits distinct shielding patterns:

-

C3 (Nitrile-bearing): Deshielded due to the

hybridized nitrogen, typically 115–125 ppm . -

C4 (Bromine-bearing): Significantly shielded due to the "Heavy Atom Effect" of bromine. Despite Br being electronegative, the relativistic expansion of its electron cloud shields the attached carbon. Expect a signal at 90–100 ppm .

-

C5: Deshielded, typically 135–145 ppm , depending on N-substitution.

Synthetic Utility & Protocols

Protocol: Regioselective Bromination of 3-Cyanopyrazole

While many routes exist, the bromination of a pre-formed cyanopyrazole is the most robust method for ensuring regiochemical integrity.

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation: Dissolve 3-cyanopyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Note: DMF is preferred over acetonitrile to solubilize the polar starting material.

-

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes at room temperature.

-

Causality: Slow addition prevents exotherms that could lead to poly-bromination.

-

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LCMS.

-

Endpoint: Disappearance of starting material (

93) and appearance of product (

-

-

Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates as a white solid.

-

Purification: Filter the solid, wash with water to remove succinimide and DMF. Dry under vacuum.

-

Yield: Expect 85–95%.

-

Purity Check:

NMR should show a single singlet (C5-H) around 8.0–8.2 ppm (in DMSO-

-

Cross-Coupling Logic

The 4-bromo-3-cyanopyrazole scaffold is an excellent substrate for Suzuki-Miyaura coupling, but the electron-deficient nature requires specific ligand choices.

-

Challenge: The oxidative addition of Pd(0) into the C-Br bond is generally facile due to the electron-poor ring. However, the resulting Pd(II) intermediate can be prone to dehalogenation if the transmetallation step is slow.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or Pd-NHC complexes to stabilize the oxidative addition complex and facilitate the coupling.

Medicinal Chemistry Applications

Bioisosterism and Interactions

In drug design, the 3-cyano-4-bromopyrazole unit is often used as a bioisostere for triazoles or as a core for kinase inhibitors.

-

Halogen Bonding (XB): The bromine atom at C4 is not merely a steric blocker. Due to the electron-withdrawing nitrile at C3, the bromine exhibits a substantial positive electrostatic potential cap (

-hole). This allows it to form directional halogen bonds with backbone carbonyls in protein active sites (e.g., hinge regions of kinases). -

Metabolic Stability: The nitrile group blocks metabolic oxidation at the C3 position. Furthermore, the electron deficiency of the ring makes the C5 position less susceptible to oxidative metabolism compared to electron-rich pyrazoles.

Workflow: From Scaffold to Lead

The following graph illustrates the divergent synthesis pathways enabled by this core.

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the N-H, C-Br, and C-CN sites.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Cooper, G. A., et al. (2017).[1] Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.[1][2][3][4] The Journal of Chemical Physics, 147, 214303. Link[1][3]

-

Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90–92.[5] Link

-

PubChem Compound Summary. (2025). 4-Bromo-1H-pyrazole-3-carbonitrile (CID 11393690). National Center for Biotechnology Information. Link

- Gommermann, N., & Knochel, P. (2005). Regioselective Functionalization of Pyrazoles using Halogen–Magnesium Exchange. Chemical Communications.

Sources

- 1. research.vu.nl [research.vu.nl]

- 2. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. pubs.aip.org [pubs.aip.org]

- 5. scilit.com [scilit.com]

Strategic Utilization of 4-Bromo-1H-pyrazole-3-carbonitrile in Medicinal Chemistry

Topic: Strategic Utilization of 4-Bromo-1H-pyrazole-3-carbonitrile Building Blocks in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic building blocks, 4-bromo-1H-pyrazole-3-carbonitrile (and its N-substituted derivatives) occupies a "linchpin" position. It offers a unique trifunctional scaffold where every position on the ring serves a distinct strategic purpose in Structure-Activity Relationship (SAR) exploration. The C4-bromide acts as a reliable handle for cross-coupling reactions; the C3-nitrile serves as a versatile gateway to amides, acids, and heterocycles; and the N1-position allows for the tuning of physicochemical properties (solubility, permeability) via alkylation.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic synthesis to explore regioselectivity, divergent functionalization strategies, and practical experimental protocols validated by recent literature.

Structural Landscape & Tautomerism

The parent compound, 4-bromo-1H-pyrazole-3-carbonitrile, exists in a tautomeric equilibrium. While often cataloged as the "3-cyano" isomer, in solution, the proton shuttles between N1 and N2.

-

Tautomer A (3-cyano): The proton resides on the nitrogen adjacent to the C4-Br and distal to the C3-CN.

-

Tautomer B (5-cyano): The proton resides on the nitrogen adjacent to the C3-CN (making it effectively position 5).

Critical Insight: In unsubstituted pyrazoles, the "3-cyano" and "5-cyano" forms are chemically equivalent due to rapid tautomerism. However, upon N-alkylation , this symmetry is broken, locking the molecule into distinct regioisomers (1,3-disubstituted vs. 1,5-disubstituted). Understanding the electronic and steric factors governing this locking mechanism is crucial for consistent library generation.

Synthetic Pathways[1][2][3][4][5][6][7][8][9]

Route A: Direct Bromination (Scalable & Standard)

The most efficient route to the scaffold is the electrophilic bromination of commercially available 1H-pyrazole-3-carbonitrile.

-

Reagents: N-Bromosuccinimide (NBS) in DMF or Br₂ in water/acetic acid.

-

Mechanism: The pyrazole ring is electron-rich (despite the CN group), facilitating electrophilic aromatic substitution (SEAr) exclusively at the C4 position.

-

Advantages: High yield (>90%), scalable to kilogram quantities, no metal waste.

Route B: De Novo Cyclization (Specialized)

For scaffolds requiring pre-installed complex substituents, de novo synthesis via [3+2] cycloaddition is preferred.

-

Precursors: Diazoacetonitrile reacting with 2-bromo-alkynes or electron-deficient alkenes.

-

Utility: Allows for the introduction of sensitive functional groups that might not survive direct bromination conditions.

Reactivity Profile & The "Handle" Concept

The utility of 4-bromo-1H-pyrazole-3-carbonitrile lies in its orthogonal reactivity.

N1-Alkylation: The Regioselectivity Challenge

When alkylating the parent scaffold (R-X, Base), two isomers are possible:

-

1-Alkyl-4-bromo-1H-pyrazole-3-carbonitrile (1,3-isomer): The alkyl group is distal to the nitrile.

-

1-Alkyl-4-bromo-1H-pyrazole-5-carbonitrile (1,5-isomer): The alkyl group is adjacent to the nitrile.

Scientific Consensus: Under standard basic conditions (K₂CO₃/DMF or NaH/THF), the reaction typically favors the 1,3-isomer (alkylation at the nitrogen distal to the electron-withdrawing nitrile group).

-

Electronic Factor: The lone pair on the nitrogen adjacent to the EWG (-CN) is less nucleophilic due to inductive withdrawal.

-

Steric Factor: While -CN is not effectively bulky, the formation of the 1,3-isomer is generally thermodynamically preferred.

C4-Functionalization: Cross-Coupling

The C4-bromide is an excellent partner for Palladium-catalyzed cross-couplings.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]

-

Challenge: Protodebromination can occur if the catalyst loading is too low or the boronic acid is unstable.

-

Solution: Use active catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₃PO₄).

-

-

Sonogashira: Introduces alkynes, useful for fragment-based drug discovery (FBDD).

-

Buchwald-Hartwig: Introduction of amines at C4 is possible but requires specialized ligands (e.g., XPhos, BrettPhos) due to the deactivated nature of the pyrazole bromide.

C3-Nitrile Transformations

The nitrile group is a "masked" functionality:

-

Hydrolysis:

Primary Amide -

Reduction:

Aminomethyl group (–CH₂NH₂). -

Cycloaddition:

Tetrazole (via NaN₃) or Triazole (via Click chemistry).

Visualization of Workflows

The following diagrams illustrate the divergent synthesis logic and the regioselectivity decision tree.

Diagram 1: Synthesis & Regioselectivity Logic

Caption: Synthetic workflow highlighting the bromination step and the regiochemical outcome of subsequent N-alkylation.

Diagram 2: Divergent Library Generation (The Hub)

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C4-Br and C3-CN groups.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1H-pyrazole-3-carbonitrile

Objective: Large-scale preparation of the parent scaffold.

-

Setup: Charge a 500 mL round-bottom flask with 1H-pyrazole-3-carbonitrile (10.0 g, 107 mmol) and DMF (100 mL).

-

Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (19.1 g, 107 mmol) portion-wise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup: Pour the reaction mixture into ice-water (500 mL). A white precipitate will form.

-

Isolation: Filter the solid, wash copiously with water to remove succinimide byproducts, and dry in a vacuum oven at 45°C.

-

Yield: Expected yield: 16.5–17.5 g (90–95%).

-

Data: ¹H NMR (DMSO-d₆) δ 14.1 (br s, 1H, NH), 8.25 (s, 1H, C5-H).

Protocol 2: Regioselective N-Methylation

Objective: Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile (Major Isomer).

-

Setup: Dissolve 4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M).

-

Base: Add K₂CO₃ (2.0 eq) and stir at RT for 15 minutes.

-

Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

-

Reaction: Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.

-

Purification: The crude usually contains a ~9:1 mixture of isomers. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes). The 1,3-isomer (desired) typically elutes second (more polar) or requires careful gradient optimization depending on the exact alkyl group. Note: For methylation, the 1-methyl-3-cyano isomer is often the major product.

Protocol 3: Suzuki-Miyaura Coupling at C4

Objective: Installation of an aryl group.

-

Reagents: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₃PO₄ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed with N₂.

-

Conditions: Heat at 90°C for 4–12 hours under N₂ atmosphere.

-

Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Comparative Data Table

| Property | 4-Bromo-1H-pyrazole-3-CN | 4-Bromo-1-methyl-3-CN | 4-Bromo-1-methyl-5-CN |

| CAS Number | 288246-16-2 | 327099-80-9 | 1000000-XX-X (Var) |

| MW ( g/mol ) | 171.98 | 186.01 | 186.01 |

| ClogP | ~1.2 | ~1.5 | ~1.5 |

| H-Bond Donors | 1 | 0 | 0 |

| Key Reactivity | N-Alkylation, C4-Coupling | C4-Coupling, C3-Hydrolysis | C4-Coupling, C5-Hydrolysis |

| Major Use | Starting Material | Kinase Inhibitor Core | Specialized Isomer |

References

-

Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. Available at: [Link]

-

Royal Society of Chemistry. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." Organic Chemistry Frontiers, 2015. Available at: [Link]

-

MDPI. "Structure and Tautomerism of 4-bromo substituted 1H-pyrazoles." Molecules. Available at: [Link]

Sources

Reactivity Profile of 4-Bromo vs. 4-Chloro Pyrazole Derivatives: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous commercial drugs.[1][2] The functionalization of the C4 position, particularly through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. The choice of the halide at this position—typically bromine or chlorine—profoundly influences the synthetic strategy, reaction kinetics, and overall process efficiency. This guide provides an in-depth analysis of the comparative reactivity of 4-bromo and 4-chloro pyrazole derivatives. We will explore the fundamental principles governing their reactivity, delve into the nuances of key cross-coupling reactions, and offer field-proven protocols and insights to guide experimental design for researchers in drug development.

The Fundamental Divide: C-Br vs. C-Cl Bond Properties

The divergent reactivity of 4-bromo and 4-chloro pyrazoles is rooted in the intrinsic properties of the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond, leading to a lower bond dissociation energy. This single factor is the primary determinant for the relative ease of oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles.[3][4]

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-Br Bond | C-Cl Bond | Implication for Reactivity |

| Average Bond Energy (kJ/mol) | ~285 | ~340 | C-Br bond is more easily cleaved, facilitating faster oxidative addition. |

| Bond Length (Å) | ~1.94 | ~1.77 | Longer C-Br bond is more accessible for catalyst insertion. |

| Electronegativity of Halogen | 2.96 | 3.16 | The C-Cl bond is more polarized but kinetically more stable. |

Consequently, 4-bromopyrazoles are generally more reactive and can often be coupled under milder conditions, using less activated catalyst systems.[5] Conversely, 4-chloropyrazoles, while frequently more cost-effective and available, demand more robust catalytic systems capable of activating the stronger C-Cl bond.[6]

Palladium-Catalyzed Cross-Coupling: A Comparative Analysis

The utility of 4-halopyrazoles as synthetic intermediates is most evident in their application in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis, allowing for the efficient construction of C-C, C-N, and C-O bonds.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[4][9]

Reactivity Insights: 4-Bromopyrazoles are highly effective substrates for Suzuki coupling, often reacting under standard conditions with conventional catalysts like Pd(PPh₃)₄.[10][11] The primary challenge with highly reactive substrates can sometimes be the competing hydrodehalogenation side reaction, which reduces the yield of the desired product.[3]

4-Chloropyrazoles are significantly less reactive. Their successful coupling necessitates the use of more sophisticated catalytic systems. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step and stabilize the active Pd(0) catalyst.[4][12]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura cycle highlighting the critical Oxidative Addition step.

Table 2: Comparative Suzuki Coupling Protocols for 4-Halopyrazoles

| Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref |

| 4-Bromopyrazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-95 | [10] |

| 4-Bromopyrazole | XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [13] |

| 4-Chloropyrazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 70-90 | [6] |

| 4-Chloropyrazole | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 16 | 65-85 | [4] |

Experimental Protocol: Suzuki Coupling of a 4-Bromopyrazole Derivative

This protocol is a representative example for coupling arylboronic acids with 4-bromopyrazoles.

Materials:

-

4-Bromo-1-tritylpyrazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.5 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a flame-dried Schlenk tube, add the 4-bromo-1-tritylpyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Place the sealed tube in a preheated oil bath at 90 °C and stir for 6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylpyrazole product.[10]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is indispensable for synthesizing compounds containing arylamine moieties, which are prevalent in pharmaceuticals.[14]

Reactivity Insights: The reactivity trend generally follows that of Suzuki coupling: Ar-Br > Ar-Cl.[15] For 4-bromopyrazoles, a variety of catalyst systems, including those with ligands like tBuDavePhos, have proven effective for coupling with a range of primary and secondary amines.[16][17]

Activating the C-Cl bond for amination is more demanding. It was the development of highly active, sterically hindered biarylphosphine ligands by the Buchwald and Hartwig groups that made the coupling of chloroarenes practical. These ligands accelerate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and promoting high yields.[14][18]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig cycle for C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloropyrazole

This protocol is a representative example for coupling amines with the less reactive 4-chloropyrazoles, requiring a more active catalyst system.

Materials:

-

4-Chloro-1-methylpyrazole (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

tBuXPhos Pd G3 (a pre-catalyst, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, add the 4-chloro-1-methylpyrazole, tBuXPhos Pd G3 pre-catalyst, and NaOtBu to an oven-dried vial equipped with a stir bar.

-

Remove the vial from the glovebox, add the secondary amine followed by anhydrous toluene via syringe under a positive pressure of argon.

-

Seal the vial and place it in a preheated aluminum block at 110 °C. Stir vigorously for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude material by flash column chromatography to afford the 4-aminopyrazole product.

Stille and Other Couplings

-